![molecular formula C7H8N2O2S B1353516 4-(Methylsulfanyl)-2-nitroaniline CAS No. 23153-09-5](/img/structure/B1353516.png)
4-(Methylsulfanyl)-2-nitroaniline
Overview
Description
4-(Methylsulfanyl)-2-nitroaniline is a chemical compound with the molecular formula C7H8N2O2S. It is commonly used in scientific research for its unique properties and potential applications. This compound has been studied extensively for its synthesis methods, biochemical and physiological effects, and mechanism of action. In
Scientific Research Applications
Crystal Structure and DFT Calculations
4-(Methylsulfanyl)-2-nitroaniline has been examined in studies focusing on crystal structures and density functional theory (DFT) calculations. Research by Helttunen et al. (2013) explored the hydrogen bonding and aromatic interactions in nitroaniline derivatives, including 2-nitroaniline variants, using DFT calculations and crystal structure analysis. This study is crucial in understanding the molecular interactions and electron distribution in nitroaniline compounds (Helttunen, Lehtovaara, Häkkinen, & Nissinen, 2013).
Nonlinear Optical Properties
The charge transfer contributions to the nonlinear optical properties of 2-Methyl-4-nitroaniline have been investigated using DFT computation. Jasmine et al. (2016) conducted a study focusing on the vibrational contribution and quantum chemical aspects, providing insights into the molecular structure and potential applications in optics (Jasmine, Amalanathan, & Roy, 2016).
Intermolecular Interactions
Kruszyński and Sierański (2010) explored the intermolecular non-covalent interactions in aminonitromethylbenzenes, including 2-methyl-4-nitroaniline. Their findings, which involved quantum mechanical calculations, highlighted the role of hydrogen bonding and charge redistribution, contributing to the understanding of molecular interactions in these compounds (Kruszyński & Sierański, 2010).
Pesticidal Activity Potential
Research into the synthesis of tribromomethyl phenyl sulfone derivatives, which includes studies on nitroaniline derivatives like 4-tribromomethylsulfonyl-2-nitroaniline, was reported by Borys et al. (2012). This work is significant in the context of developing novel compounds with potential pesticidal activity (Borys, Korzyński, & Ochal, 2012).
Environmental Degradation Studies
Studies on the anaerobic degradation of nitroaromatic compounds like 2-chloro-4-nitroaniline by microbial strains highlight the potential environmental impact and degradation pathways of nitroaniline derivatives. Duc (2019) showed how microbial strains could utilize these compounds under anaerobic conditions, offering insights into environmental bioremediation processes (Duc, 2019).
Hydrogen Bonding in Nitroanilines
The study of hydrogen bonding in nitroanilines, including 2-methyl-4-nitroaniline, was conducted by Ferguson et al. (2001). This research provides an understanding of how these molecules are linked into a three-dimensional framework through hydrogen bonding, which is critical for their chemical properties and potential applications (Ferguson, Glidewell, Low, Skakle, & Wardell, 2001).
Aerobic Bacterial Degradation
Khan et al. (2013) explored the aerobic degradation of N-Methyl-4-nitroaniline (MNA) by Pseudomonas sp., highlighting its use as a sole carbon, nitrogen, and energy source for bacteria. This study provides insights into the microbial pathways for degrading nitroaniline compounds and their environmental implications (Khan, Vyas, Pal, & Cameotra, 2013).
Solubility and Thermodynamics
Li et al. (2016) investigated the solubility and solution thermodynamics of 2-methyl-4-nitroaniline in various organic solvents. Their work is significant for understanding the physical properties of this compound and its behavior in different solvents, which is crucial for its purification and application (Li, Cong, Du, & Zhao, 2016).
properties
IUPAC Name |
4-methylsulfanyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFOZCFJVOGQAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447200 | |
Record name | 4-(Methylsulfanyl)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23153-09-5 | |
Record name | 4-(Methylsulfanyl)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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